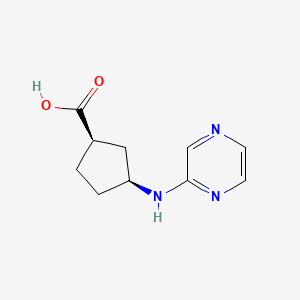
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been synthesized and studied for its potential applications in scientific research. CPPC has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for future research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2-bromo-3-methylbutane, sodium azide, cyclopentanone, hydrazine hydrate, pyrazine-2-carboxylic acid, sodium hydroxide, sodium borohydride, acetic anhydride, acetic acid, sulfuric acid, sodium chloride, wate
Reaction
Step 1: Synthesis of 3-methylcyclopentanone, 2-bromo-3-methylbutane is reacted with sodium azide in the presence of copper(I) iodide to form 3-methyl-1-azidocyclopentane. This compound is then reduced with sodium borohydride to yield 3-methylcyclopentanone., Step 2: Synthesis of 3-(Pyrazin-2-ylamino)cyclopentanone, 3-methylcyclopentanone is reacted with hydrazine hydrate in the presence of acetic acid to form 3-(pyrazin-2-ylamino)cyclopentanone., Step 3: Synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, 3-(Pyrazin-2-ylamino)cyclopentanone is reacted with pyrazine-2-carboxylic acid in the presence of sulfuric acid to form the corresponding pyrazine derivative. This compound is then hydrolyzed with sodium hydroxide to yield (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid.
Wirkmechanismus
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate the release of neurotransmitters, such as glutamate and dopamine. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been found to have neuroprotective effects, which may be due to its ability to modulate the NMDA receptor. In vivo studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to study the effects of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, the development of more potent and selective NMDA receptor antagonists based on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid could have significant implications for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTVVRZOGUGPZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

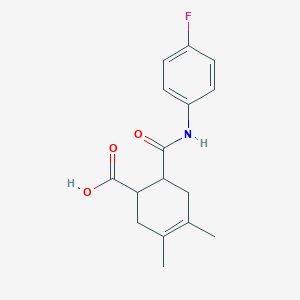
![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2910039.png)
![N-(2-furylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2910040.png)
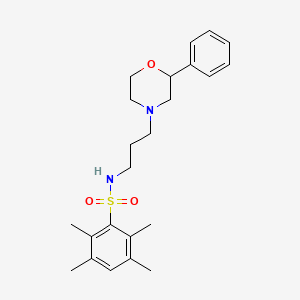
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide](/img/structure/B2910042.png)
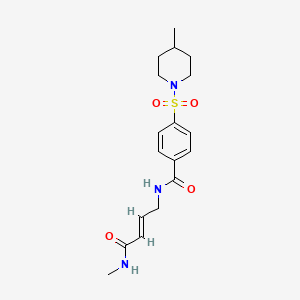



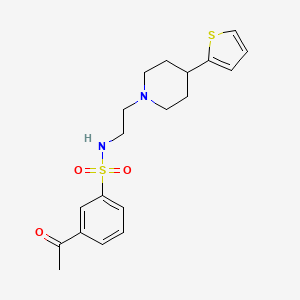
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)

